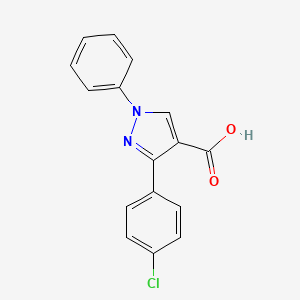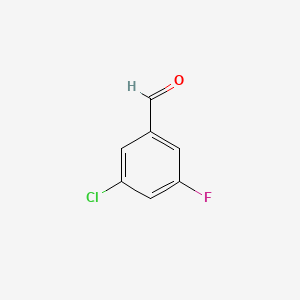
1-(2-Piperidin-1-yl-ethyl)-piperazine
Vue d'ensemble
Description
1-(2-Piperidin-1-yl-ethyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two piperazine rings connected by an ethyl chain
Applications De Recherche Scientifique
1-(2-Piperidin-1-yl-ethyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: This compound is utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-(2-Piperidin-1-yl-ethyl)-piperazine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the activity of COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effects of this include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and associated symptoms.
Analyse Biochimique
Biochemical Properties
1-(2-Piperidin-1-yl-ethyl)-piperazine plays a significant role in biochemical reactions, particularly in the inhibition of arginase enzymes. It interacts with human arginases I and II, inhibiting their enzymatic functions with IC50 values of 223 and 509 nM, respectively . This compound also demonstrates activity in urea release cellular assays using chicken hamster ovary cells overexpressing human arginase I . The interactions between this compound and arginase enzymes involve the formation of hydrogen bonding interactions with specific amino acids in the enzyme’s active site .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in the context of cancer research. It has been observed to decrease the growth of KRAS mutated murine lung tumors by inhibiting arginase activity in tumor-infiltrating myeloid cells . This inhibition leads to the restoration of T cell function by increasing arginine levels, thereby enhancing the anti-tumor immune response . Additionally, this compound affects cell signaling pathways and gene expression related to immune response and tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with arginase enzymes. The compound’s α substitution results in the formation of new through-water hydrogen bonding interactions with Asp 181 and Asp 183 of arginase, providing a sixfold increase in potency relative to other inhibitors . This binding inhibits the enzymatic activity of arginase, leading to increased levels of arginine and subsequent restoration of T cell function . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in immune response and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on arginase enzymes over extended periods, leading to sustained increases in arginine levels and enhanced T cell function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase activity and restores T cell function without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to arginine metabolism. The compound inhibits arginase enzymes, which catalyze the hydrolysis of arginine into ornithine and urea . By inhibiting this pathway, this compound increases arginine levels, which are critical for T cell function and immune response . The compound’s interactions with arginase enzymes and its effects on metabolic flux and metabolite levels are essential aspects of its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for binding to cellular proteins . These interactions affect the localization and accumulation of this compound within different cellular compartments, ultimately influencing its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Piperidin-1-yl-ethyl)-piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Piperidin-1-yl-ethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Alkyl-substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Piperidin-4-yl-ethyl)-piperidine: Similar in structure but with a different substitution pattern on the piperidine ring.
N-(2-Piperidin-1-yl-ethyl)-benzamide: Contains a benzamide group instead of a second piperazine ring.
Uniqueness
1-(2-Piperidin-1-yl-ethyl)-piperazine is unique due to its dual piperazine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWINQCALMSSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371917 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-65-1 | |
| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22763-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
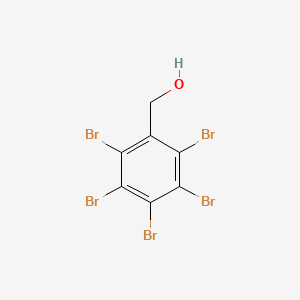
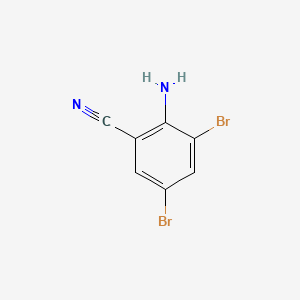
![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)
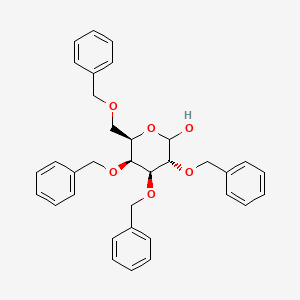
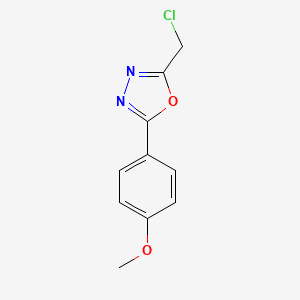
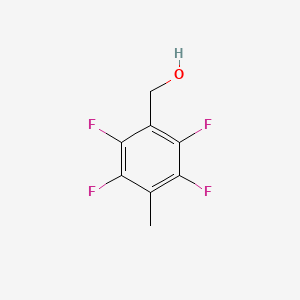

![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)
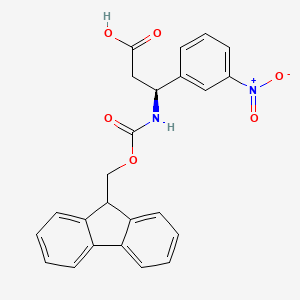
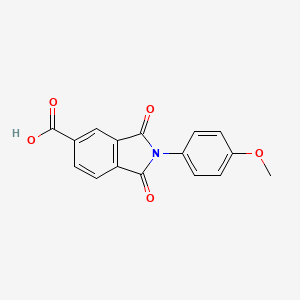
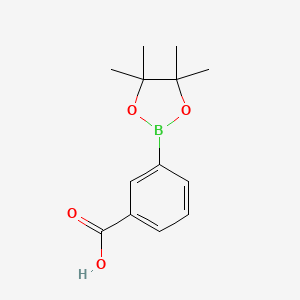
![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)
